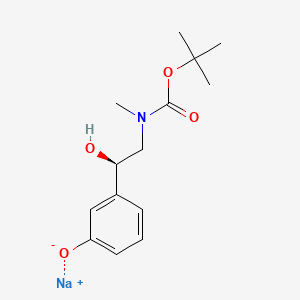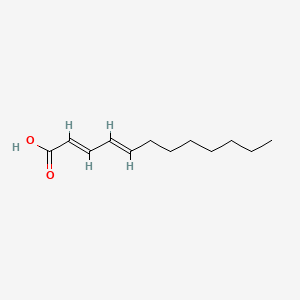
(2E,4E)-dodeca-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-dodeca-2,4-dienoic acid is an organic compound characterized by the presence of two conjugated double bonds at positions 2 and 4 in its dodeca (12-carbon) chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-dodeca-2,4-dienoic acid typically involves the use of starting materials such as dodecane or its derivatives. One common synthetic route includes the following steps:
Formation of the Diene System:
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E)-dodeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated carboxylic acids. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the double bonds are replaced by other functional groups. Halogenation using chlorine or bromine is a typical example.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Saturated carboxylic acids
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(2E,4E)-dodeca-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (2E,4E)-dodeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E)-decadienoic acid: A shorter chain analog with similar chemical properties.
(2E,4E)-hexadienoic acid: Another analog with a shorter carbon chain and similar reactivity.
Uniqueness
(2E,4E)-dodeca-2,4-dienoic acid is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and longer chain length make it suitable for specific applications where shorter chain analogs may not be effective.
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(2E,4E)-dodeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-11H,2-7H2,1H3,(H,13,14)/b9-8+,11-10+ |
InChI-Schlüssel |
HQSBWLQFLLMPKC-BNFZFUHLSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


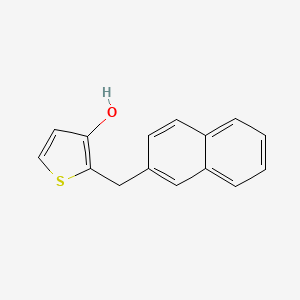
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
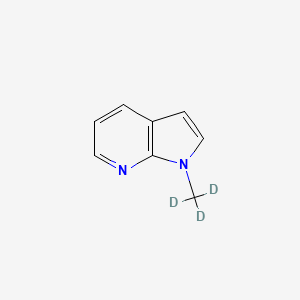


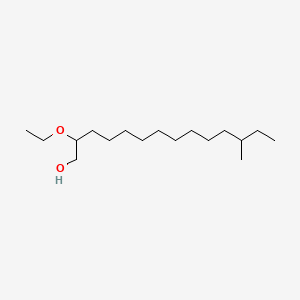



![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)


